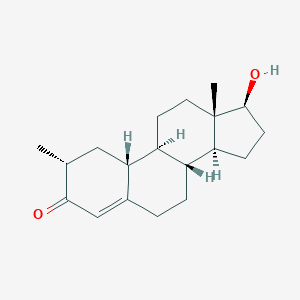

2alpha-Methyl-19-nortestosterone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1092-04-2 |

|---|---|

Formule moléculaire |

C19H28O2 |

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

(2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,13-16,18,21H,3-9H2,1-2H3/t11-,13+,14-,15+,16+,18+,19+/m1/s1 |

Clé InChI |

KJERLNHLVKUCEM-VMBOHXENSA-N |

SMILES |

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

SMILES isomérique |

C[C@@H]1C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C |

SMILES canonique |

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

Autres numéros CAS |

1092-04-2 |

Synonymes |

Estr-4-en-3-one, 17.beta.-hydroxy-2.alpha.-methyl- |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for 2alpha-Methyl-19-nortestosterone and Related Analogues

The synthesis of this complex molecule relies on a foundation of steroid scaffold construction, followed by precise modifications to introduce its defining chemical features.

The fundamental framework of 2alpha-Methyl-19-nortestosterone is the steroid nucleus, a cyclopentanoperhydrophenanthrene ring system. researchgate.net The construction of this scaffold is a cornerstone of steroid synthesis. A common and historically significant approach involves the Birch reduction. This method is instrumental in transforming aromatic precursors, such as estradiol (B170435) methyl ether, into the corresponding 19-nor steroid skeleton. unam.mxnih.gov The process effectively removes the C-19 angular methyl group, a defining feature of 19-nortestosterone and its derivatives. nih.gov

Another pivotal strategy in steroid synthesis is starting from readily available steroid precursors like estrone (B1671321) or pregnenolone. acs.orgchemrxiv.org For instance, estrone can be converted to 19-nortestosterone and 19-norandrostenedione. acs.org More recent strategies focus on diversifying the steroidal skeleton to create a variety of derivatives from a common intermediate. chemrxiv.orgchemrxiv.org These methods often employ chemoenzymatic approaches, which utilize the high selectivity of enzymes to perform specific modifications on the steroid scaffold, offering an efficient and sustainable alternative to purely chemical methods. rsc.org

The cyclization of linear precursors, such as 2,3-oxidosqualene, catalyzed by enzymes like oxidosqualene cyclase, represents the biological blueprint for steroid scaffold formation and provides insight for synthetic strategies. nih.gov

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Birch Reduction | A dissolving metal reduction used to convert aromatic rings to 1,4-cyclohexadienes. It is crucial for removing the C-19 methyl group from estrogen precursors. | - Forms 19-nor steroid skeleton

| unam.mxnih.gov |

| Total Synthesis | Building the steroid molecule from simpler, non-steroidal starting materials. | - Allows for the creation of unnatural steroid analogues

| |

| Partial Synthesis (from natural steroids) | Modification of readily available steroids like estrone or pregnenolone. | - More efficient than total synthesis

| acs.orgchemrxiv.org |

| Enzymatic Modifications | Use of enzymes (e.g., from microbial sources) to perform specific and selective reactions on the steroid scaffold. | - High regio- and stereoselectivity

| rsc.org |

The introduction of the 2alpha-methyl group and the removal of the C-19 methyl group (the "nor" designation) must be accomplished with high stereocontrol to yield the desired biologically active isomer. The "alpha" designation refers to the orientation of the methyl group below the plane of the steroid ring system.

The introduction of a methyl group at the C-2 position can be challenging. Methodologies often involve the formation of an enolate or enol ether at the C2-C3 position of the steroid, followed by reaction with a methylating agent. The stereoselectivity of this addition is influenced by the steric environment of the steroid, with the alpha-position often being favored.

The "nor" aspect, denoting the absence of the methyl group at C-10, is typically achieved early in the synthesis, often by starting with a 19-nor precursor like 19-nortestosterone itself. nih.gov As previously mentioned, the Birch reduction of estrogenic precursors is a classic method for creating the 19-nor steroid backbone. unam.mxnih.gov

For the introduction of other substituents, such as at the 17-alpha position, reactions like the Grignard reaction with methylmagnesium bromide on a 17-keto steroid can be employed to produce 17α-methyl steroids. unam.mx Similarly, ethynylation can introduce a 17α-ethynyl group. nih.gov

Chemical Derivatization for Enhanced Research Utility

To facilitate the study of 2alpha-Methyl-19-nortestosterone, its chemical structure can be modified to enhance its properties for specific analytical techniques or to develop research tools like ligands.

The detection of steroids by mass spectrometry (MS) can be challenging due to their sometimes poor ionization efficiency. nih.gov Derivatization is a common strategy to overcome this. For gas chromatography-mass spectrometry (GC-MS), steroids are often converted to more volatile and thermally stable derivatives. Common derivatization techniques include the formation of O-methyloxime-trimethylsilyl (O-MO-TMS) or trimethylsilyl (B98337) (TMS) ether derivatives. nih.gov

For liquid chromatography-mass spectrometry (LC-MS/MS), especially with electrospray ionization (ESI), derivatization can enhance the signal intensity. For instance, derivatizing agents that introduce a readily ionizable group can significantly improve detection limits. One such strategy involves reacting the steroid with reagents like 2-hydrazino-1-methylpyridine (HMP) to form hydrazones, which show improved ionization. mdpi.com Dansyl chloride is another reagent used for derivatization, particularly for estrogens, to improve their sensitivity in LC-MS/MS analysis. nih.gov

| Technique | Derivatizing Agent | Purpose | Reference |

|---|---|---|---|

| GC-MS | - Trimethylsilyl (TMS) reagents (e.g., BSTFA, TMCS)

| - Increase volatility and thermal stability

| nih.gov |

| LC-MS/MS (ESI) | - 2-hydrazino-1-methylpyridine (HMP)

| - Improve ionization efficiency

| nih.govmdpi.com |

To study the interaction of 2alpha-Methyl-19-nortestosterone with biological targets such as receptors, it is often necessary to develop labeled ligands. This typically involves introducing a radioactive isotope (e.g., tritium (B154650), ³H) or a fluorescent tag into the molecule.

The synthesis of radioligands requires careful planning to introduce the label at a position that does not significantly alter the binding affinity of the compound for its target. This can be achieved through various chemical reactions, such as the reduction of a double bond with tritium gas or the introduction of a tritiated methyl group.

Furthermore, modifications to the steroid scaffold can be made to develop selective ligands for specific receptor subtypes. For example, synthetic A-ring reduced 19-nortestosterone derivatives have been shown to act as selective ligands for the estrogen receptor alpha (ERα) subtype. nih.gov The introduction of different substituents at various positions on the steroid can also be explored to develop compounds with specific biological activities. For instance, halogen substitution at the 17α position of 19-nortestosterone has been investigated to create analogs with unique biological properties. nih.gov

Preclinical Biological Activity and Functional Dissociation

Anabolic and Androgenic Activity Dissociation in Animal Models

A key objective in the development of synthetic androgens is the dissociation of anabolic (myotrophic) and androgenic activities. This separation is crucial for therapeutic applications where muscle and bone growth are desired without the virilizing effects associated with traditional androgens.

The levator ani muscle assay in castrated rats is a classical method to assess the myotrophic (anabolic) activity of a steroid. Studies on 19-nortestosterone and its derivatives have consistently demonstrated significant myotrophic activity. nih.gov For instance, 7alpha-methyl-19-nortestosterone acetate (B1210297) (MENT) has been shown to be approximately 10 times more potent than testosterone (B1683101) in its effect on the weights of the bulbocavernosus plus levator ani muscles in castrated rats. nih.gov In aged orchidectomized rats, MENT demonstrated a superior anabolic action on the levator ani muscle compared to testosterone. nih.govnih.gov This potent myotrophic activity is a hallmark of 19-nortestosterone derivatives and is anticipated to be a characteristic of 2alpha-Methyl-19-nortestosterone as well.

Preclinical studies in animal models have highlighted the differential effects of methylated 19-nortestosterone derivatives on various androgen-responsive tissues. In castrated rats, MENT was found to be four times more potent than testosterone in increasing the weights of the ventral prostate and seminal vesicles. nih.gov However, when comparing the anabolic to androgenic ratio, MENT exhibits a favorable dissociation. A dose of MENT that maintains muscle mass and normal gonadotropin levels does not cause hyperstimulation of the prostate and seminal vesicles, unlike testosterone. nih.gov This tissue selectivity is a critical aspect of its preclinical profile. Studies on various 19-nor-testosterone steroids have aimed to establish a quantitative structure-activity relationship (QSAR) to predict the anabolic-androgenic ratio, indicating that electronic properties of these derivatives have a significant relationship with their observed biological activities. nih.gov

Comparative Anabolic and Androgenic Potency of MENT vs. Testosterone in Castrated Rats

| Compound | Relative Potency (vs. Testosterone) on Levator Ani Muscle | Relative Potency (vs. Testosterone) on Prostate/Seminal Vesicles |

|---|---|---|

| 7alpha-methyl-19-nortestosterone (MENT) | ~10x | ~4x |

Tissue-Selective Activity in Preclinical Models

The tissue-selective activity of 2alpha-Methyl-19-nortestosterone is largely attributed to its unique metabolism and interaction with androgen-metabolizing enzymes.

The enzyme 5α-reductase is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), in tissues like the prostate. nih.govyoutube.com This amplification of androgenic signaling is a major contributor to prostate growth. The introduction of a methyl group at the 2-alpha or 7-alpha position sterically hinders the 5α-reduction of the steroid. nih.gov Studies have confirmed that MENT is not a substrate for 5α-reductase. nih.govnih.gov This resistance to 5α-reduction is a key mechanism behind its prostate-sparing effects. nih.gov The biological activity of testosterone on the prostate is significantly diminished by the use of a 5α-reductase inhibitor, whereas the activity of MENT remains unaffected. nih.gov This demonstrates that the androgenic action of MENT in the prostate is not amplified, leading to a more favorable tissue selectivity profile compared to testosterone.

Androgens play a crucial role in maintaining bone and muscle mass. dovepress.com Preclinical studies in aged male orchidectomized rats have shown that both MENT and testosterone are effective in preventing bone loss and stimulating muscle growth. nih.govnih.gov Both androgens were able to restore lean mass and trabecular bone volume in hypogonadal rats. nih.gov While both compounds prevented cortical bone loss, testosterone had a stronger effect on periosteal bone formation. nih.gov Conversely, MENT was more effective at suppressing endocortical bone formation and reducing fat mass. nih.gov Studies on nandrolone (B1676933) decanoate (B1226879) have also shown positive effects on bone density and mineralization in animal models. scielo.br

Effects of MENT and Testosterone on Bone and Muscle in Aged Orchidectomized Rats

| Parameter | MENT Treatment | Testosterone Treatment |

|---|---|---|

| Levator Ani Muscle Weight | Superior increase | Significant increase |

| Lean Mass | Fully restored | Fully restored |

| Trabecular Bone Volume | Fully restored | Fully restored |

| Cortical Bone Loss | Prevented | Prevented |

| Periosteal Bone Formation | Stimulated | More strongly stimulated |

| Endocortical Bone Formation | More strongly suppressed | Suppressed |

Modulation of Cellular Proliferation and Apoptosis in Vitro

Research has demonstrated that certain 19-nortestosterone derivatives can exhibit antiproliferative effects. For example, some analogs have shown inhibitory action against gynecological cancer cell lines, such as HeLa cells. nih.govresearchgate.net These effects are sometimes independent of their hormonal activity. nih.gov The mechanisms behind these antiproliferative properties can involve cell cycle arrest and the induction of apoptosis, confirmed through methods like flow cytometry and caspase activity assays. nih.govresearchgate.net It has been shown that androgens can suppress the growth of certain testicular cancer cells in vitro. nih.gov However, the antiproliferative and pro-apoptotic potential can vary significantly based on the specific structural modifications of the steroid and the cancer cell line being studied. Further in vitro studies using assays like MTT or LDH cytotoxicity assays would be necessary to specifically characterize the effects of 2alpha-Methyl-19-nortestosterone on cellular proliferation and apoptosis. sciltp.commdpi.com

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2alpha-Methyl-19-nortestosterone | - |

| 7alpha-methyl-19-nortestosterone | MENT |

| Testosterone | T |

| Dihydrotestosterone | DHT |

| Nandrolone | 19-nortestosterone |

| Nandrolone Decanoate | - |

Antiproliferative Properties in Various Cell Lines

There is no available scientific data detailing the antiproliferative properties of 2alpha-Methyl-19-nortestosterone in various cell lines.

Induction of Apoptotic Pathways (e.g., caspase activation, cell cycle disturbance)

Information regarding the ability of 2alpha-Methyl-19-nortestosterone to induce apoptotic pathways, including caspase activation or cell cycle disturbances, is not present in the current scientific literature.

Neurobiological Effects in Animal Models

Influence on Neural Stem Cell Proliferation and Neurogenesis

There are no studies available that investigate the influence of 2alpha-Methyl-19-nortestosterone on neural stem cell proliferation or the process of neurogenesis in animal models.

Impact on Central Nervous System Functions and Associated Behaviors in Animal Models

Research on the specific impact of 2alpha-Methyl-19-nortestosterone on central nervous system functions and any associated behaviors in animal models has not been published.

Metabolic Transformations and Pharmacokinetic Profiles in Research Models

In Vitro Metabolic Pathways and Enzyme Identification

In vitro studies are fundamental for isolating and identifying the specific enzymes responsible for the metabolism of a compound. For 2alpha-Methyl-19-nortestosterone, research has focused on the roles of major enzyme families involved in steroid biotransformation.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics, including synthetic steroids. While specific studies on 2alpha-Methyl-19-nortestosterone's interaction with the full panel of CYP isozymes are not extensively detailed in publicly available literature, the metabolism of structurally related androgens like testosterone (B1683101) and nandrolone (B1676933) (19-nortestosterone) is well-documented to be mediated by various CYP enzymes, such as CYP3A4, which is a major catalyst for steroid hydroxylation. For instance, CYP2C19 has been shown to be involved in the hydroxylation of testosterone and progesterone (B1679170). nih.gov Given the structural similarities, it is plausible that CYP isozymes are involved in the oxidative metabolism of 2alpha-Methyl-19-nortestosterone, leading to the formation of hydroxylated derivatives. Further research is required to delineate the specific contributions of individual CYP isozymes to its biotransformation.

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play a crucial role in the metabolism of steroid hormones by catalyzing the oxidation and reduction of hydroxyl and keto groups. Research indicates that substitutions at the 2-alpha position of a steroid can influence its interaction with HSDs. For example, a 2-alpha-methyl group has been observed to diminish the reduction of corticosteroids by 11β-HSD type 1. nih.gov This suggests that the 2-alpha-methyl group in 2alpha-Methyl-19-nortestosterone could sterically hinder the activity of certain HSDs, potentially slowing its metabolism and contributing to its biological activity profile. The presence of a 2-alpha-hydroxysteroid dehydrogenase has been identified in various mammalian cell cultures, indicating a potential pathway for the metabolism of 2-alpha substituted steroids. nih.gov

Aromatization, the conversion of androgens to estrogens, is a key metabolic pathway catalyzed by the enzyme aromatase (CYP19A1). This process is particularly important for synthetic androgens as their potential to be converted to estrogens can significantly alter their biological effects. Studies on the structurally related compound 7-alpha-methyl-19-nortestosterone have demonstrated that it undergoes enzymatic aromatization in human placental microsomes. nih.gov This process was confirmed by the formation of phenolic metabolites that could bind to estrogen receptors. nih.gov The introduction of a methyl group at other positions, such as the 19-position, has also been studied, showing that such modifications can influence the interaction with and inhibition of placental aromatase. nih.gov These findings suggest that the core structure of 19-nortestosterone is a substrate for aromatase, and while the specific impact of the 2-alpha-methyl group on this reaction for 2alpha-Methyl-19-nortestosterone requires direct investigation, the potential for aromatization exists.

In Vivo Metabolism in Animal Models

In vivo studies in animal models provide a more comprehensive picture of a compound's metabolic fate, encompassing both Phase I and Phase II reactions and identifying the major metabolites that are formed and excreted.

Research in animal models, such as the rat, has been instrumental in identifying the metabolites of related synthetic androgens. For instance, in vitro incubation of 7-alpha-methyl-19-nortestosterone with rat liver preparations yielded three main metabolites: 7-alpha-methyl-estr-4-ene-3,17-dione, 7-alpha-methyl-5-beta-estrane-3,17-beta-diol, and 7-alpha-methyl-3-oxo-estr-4-ene-16,17-beta-diol. nih.gov This demonstrates that metabolic pathways include oxidation at the C17 position, reduction of the A-ring, and hydroxylation at various positions. It is highly probable that 2alpha-Methyl-19-nortestosterone undergoes similar metabolic transformations in vivo, leading to a range of hydroxylated, oxidized, and reduced metabolites. The identification of these specific metabolites for 2alpha-Methyl-19-nortestosterone would require dedicated animal studies with subsequent analysis of biological samples using techniques like gas chromatography-mass spectrometry (GC-MS).

Table 1: Potential In Vivo Metabolites of 2alpha-Methyl-19-nortestosterone based on structurally related compounds

| Parent Compound | Metabolic Reaction | Potential Metabolite |

| 2alpha-Methyl-19-nortestosterone | Oxidation | 2alpha-Methyl-19-norandrostenedione |

| 2alpha-Methyl-19-nortestosterone | Reduction | 2alpha-Methyl-19-nordihydrotestosterone |

| 2alpha-Methyl-19-nortestosterone | Hydroxylation | Hydroxylated derivatives (e.g., at C6, C16) |

| 2alpha-Methyl-19-nortestosterone | Aromatization | 2alpha-Methyl-estradiol |

Following Phase I metabolism, which introduces or exposes polar functional groups, steroids and their metabolites typically undergo Phase II conjugation reactions. reactome.org These reactions, such as glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion. uomus.edu.iqyoutube.com The enzymes responsible for these transformations include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). drughunter.com For androgenic steroids, both glucuronidation and sulfation are major pathways. nih.gov The hydroxyl groups on 2alpha-Methyl-19-nortestosterone and its Phase I metabolites serve as primary sites for conjugation. The resulting glucuronide and sulfate (B86663) conjugates are biologically inactive and are readily eliminated from the body, primarily through urine. uomus.edu.iq The specific UGT and SULT isozymes involved in the conjugation of 2alpha-Methyl-19-nortestosterone have not been explicitly identified in the available literature but are expected to be consistent with those known to metabolize other C19 steroids. nih.gov

Table 2: Common Phase II Conjugation Reactions for Steroids

| Conjugation Pathway | Enzyme Family | Conjugating Agent | Effect on Solubility |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic acid | Greatly Increased |

| Sulfation | Sulfotransferases (SULTs) | Sulfate | Greatly Increased |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione | Increased |

Pharmacokinetic Parameters in Animal Models

The study of pharmacokinetic parameters in animal models provides crucial insights into the absorption, distribution, metabolism, and excretion (ADME) of 2alpha-Methyl-19-nortestosterone, also known as MENT or trestolone. These studies are fundamental to understanding the compound's behavior in a biological system.

Distribution in Tissues and Binding to Serum Proteins

Following administration in animal models, 2alpha-Methyl-19-nortestosterone exhibits a distinct pattern of tissue distribution. Studies in castrated Sprague-Dawley rats using tritium-labeled MENT have shown that the highest concentration of radioactivity in the initial 30 minutes post-injection is found in the duodenal contents. nih.gov Over time, the liver and duodenum consistently show high levels of radioactivity, which is indicative of their central role in the metabolism and excretion of the compound. nih.gov

A specific uptake of the steroid is observed in androgen-sensitive tissues. At 6 hours post-injection, the ventral prostate and seminal vesicles demonstrate a notable accumulation of radioactivity, while in other tissues, the levels of radioactivity tend to equilibrate with those in the blood. nih.gov

In terms of binding to serum proteins, a significant characteristic of 2alpha-Methyl-19-nortestosterone is its lack of binding to sex hormone-binding globulin (SHBG). nih.gov This is a key differentiator from testosterone and contributes to its pharmacokinetic profile. While direct percentage binding of MENT to other serum proteins like albumin in animal models is not extensively detailed in the available research, studies on other 19-nortestosterone derivatives, such as norethindrone (B1679910) and norethindrone acetate (B1210297), have shown that they do bind to human serum albumin, primarily through hydrogen bonds and van der Waals forces within subdomain IIA of the protein. nih.gov

| Time Post-Injection | Tissue/Organ with Notable Radioactivity Concentration | Observation |

|---|---|---|

| First 30 minutes | Duodenal Contents | Highest concentration of radioactivity observed. nih.gov |

| Throughout the study | Liver and Duodenum | Maintained high levels of radioactivity, indicating a primary role in metabolism and excretion. nih.gov |

| 6 hours | Ventral Prostate and Seminal Vesicles | Specific uptake of the steroid was noted in these target tissues. nih.gov |

| General Observation | Other Tissues | Radioactivity levels tended to equilibrate with blood levels over time. nih.gov |

Elimination Routes and Rates (e.g., fecal and urinary excretion)

The elimination of 2alpha-Methyl-19-nortestosterone and its metabolites from the body occurs through both renal and fecal pathways. In studies conducted on male Sprague-Dawley rats housed in metabolic cages, the excretion of radioactivity following a subcutaneous injection of tritium-labeled MENT was monitored over 72 hours. nih.gov

The results of these investigations revealed that the compound is eliminated through both urine and feces in nearly equal proportions. By the 30-hour mark post-administration, the cumulative excretion of radioactivity was approximately the same for both routes. nih.gov

| Excretion Route | Relative Amount by 30 hours Post-Injection | Animal Model |

|---|---|---|

| Fecal | Approximately 50% of total excreted radioactivity. nih.gov | Sprague-Dawley Rats nih.gov |

| Urinary | Approximately 50% of total excreted radioactivity. nih.gov | Sprague-Dawley Rats nih.gov |

Apparent Volume of Distribution and Clearance Rates

The apparent volume of distribution (Vd) and clearance rate are key pharmacokinetic parameters that describe how a compound distributes in the body and how quickly it is removed. In cynomolgus monkeys, the metabolic clearance rate (MCR) of 2alpha-Methyl-19-nortestosterone is notably faster than that reported for testosterone. nih.gov This rapid clearance is partly attributed to the fact that MENT does not bind to SHBG, making more of the compound available for metabolism and elimination. nih.gov

While specific values for the apparent volume of distribution in cynomolgus monkeys are not detailed in the provided research, studies in men have estimated the total apparent volume of distribution to be approximately 70 liters. helsinki.fi The clearance rate in men has been calculated to be around 2000 L/day (or 27 L/kg/day). helsinki.fi In intramuscular administration studies in healthy men, the clearance rate was found to be a mean of 1790 +/- 140 L/day. nih.gov

| Parameter | Value | Research Model | Reference |

|---|---|---|---|

| Metabolic Clearance Rate (MCR) | Faster than testosterone | Cynomolgus Monkeys | nih.gov |

| Apparent Volume of Distribution (Vd) | ~70 L | Human | helsinki.fi |

| Clearance Rate | ~2000 L/day (27 L/kg/day) | Human | helsinki.fi |

| Clearance Rate (intramuscular) | 1790 ± 140 L/day | Human | nih.gov |

Advanced Analytical Methodologies for Compound Detection and Quantification in Research

Chromatographic Techniques

Chromatographic methods are fundamental to the separation of 2-alpha-Methyl-19-nortestosterone and its metabolites from complex biological samples, providing the necessary selectivity for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Profiling and Confirmation

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and highly specific method for the identification and quantification of steroid metabolites in research samples, particularly urine. nih.gov For analysis by GC-MS, steroids like 2-alpha-Methyl-19-nortestosterone and its metabolites must first undergo derivatization to increase their volatility and thermal stability. A common derivatization process involves the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion for further fragmentation, which significantly reduces matrix interference and enhances detection sensitivity.

In studies of the parent compound, 19-nortestosterone, GC-MS analysis has successfully identified key urinary metabolites, including 19-norandrosterone, 19-noretiocholanolone, and 19-norepiandrosterone. nih.gov It is anticipated that 2-alpha-Methyl-19-nortestosterone would yield a unique profile of hydroxylated and reduced metabolites that could be similarly identified and profiled using GC-MS/MS.

Table 1: Representative GC-MS/MS Parameters for Analysis of Related Steroid Metabolites

| Parameter | Value/Setting |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | HP-1ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 100 °C, ramp to 320 °C |

| Carrier Gas | Helium |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Note: This table represents typical parameters for the analysis of anabolic steroid metabolites and may require optimization for 2-alpha-Methyl-19-nortestosterone.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Isomeric Separation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. nih.govresearchgate.net This technique is particularly valuable for the trace analysis of steroids and their metabolites in various biological matrices, including serum and tissue. researchgate.netnih.gov

A significant advantage of LC-MS/MS is its ability to separate isomers, which is crucial for distinguishing between different methylated forms of 19-nortestosterone. For instance, a tandem liquid chromatography (LC/LC-MS/MS) method has been developed to separate and quantify the isomers 11β-methyl-19-nortestosterone and testosterone (B1683101), demonstrating the power of this technique for resolving structurally similar compounds. nih.gov This approach often combines different chromatographic principles, such as chiral and reverse-phase chromatography, to achieve baseline separation.

For the analysis of 2-alpha-Methyl-19-nortestosterone, a validated LC-MS/MS method would involve optimizing the mobile phase composition, gradient elution, and column chemistry to achieve separation from other endogenous and synthetic steroids. The use of multiple reaction monitoring (MRM) in the mass spectrometer ensures that only the specific precursor-to-product ion transitions for the target analyte and its internal standard are monitored, providing excellent quantitative performance even at very low concentrations. rivm.nl

High-Performance Liquid Chromatography (HPLC) with Specific Detection Modalities

High-performance liquid chromatography (HPLC) can be used as a standalone technique or as a sample preparation step for more advanced detectors. When coupled with specific detection modalities like ultraviolet (UV) detection, it can be a robust method for quantifying steroids, although it may lack the sensitivity and specificity of mass spectrometry for trace-level analysis in complex matrices.

For enhanced selectivity, HPLC can be combined with immunoaffinity chromatography for sample cleanup. This approach has been successfully used for the determination of 19-nortestosterone and its metabolite in biological samples, achieving detection limits in the sub-parts-per-billion range. nih.gov A similar strategy could be developed for 2-alpha-Methyl-19-nortestosterone, where an antibody specific to the compound is used to selectively extract it from the sample matrix prior to HPLC analysis.

Mass Spectrometry Applications

Mass spectrometry is an indispensable tool in the analysis of 2-alpha-Methyl-19-nortestosterone, providing not only quantification but also crucial structural information.

Structural Elucidation and Fragmentation Pattern Analysis of Metabolites

Mass spectrometry, particularly when combined with chromatographic separation, is a cornerstone for the structural elucidation of steroid metabolites. The fragmentation patterns generated by techniques like electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS provide a molecular fingerprint that helps in identifying the structure of unknown metabolites.

The analysis of TMS-derivatized steroids by GC-MS reveals characteristic fragment ions that can indicate the presence of specific structural features. nih.govchalmers.se For example, the fragmentation of the steroid nucleus and the loss of trimethylsilanol (B90980) (TMSOH) groups can provide clues about the position of hydroxyl groups and other modifications. fu-berlin.de For 2-alpha-Methyl-19-nortestosterone, the presence of the 2-alpha-methyl group would be expected to influence the fragmentation pattern, leading to unique ions that could be used for its identification.

Table 2: Predicted Characteristic Mass Fragments for a TMS-Derivative of a 2-alpha-Methyl-19-nortestosterone Metabolite

| Fragment Type | Predicted m/z | Putative Structural Information |

| Molecular Ion [M]•+ | Variable | Molecular weight of the derivatized metabolite |

| [M-CH3]•+ | M-15 | Loss of a methyl group from TMS or steroid |

| [M-TMSOH]•+ | M-90 | Loss of a trimethylsilanol group |

| D-ring fragmentation | Variable | Characteristic fragments of the steroid D-ring |

| A-ring fragmentation | Variable | Fragments influenced by the 2-alpha-methyl group |

Note: The m/z values are predictive and would need to be confirmed through experimental analysis of 2-alpha-Methyl-19-nortestosterone and its metabolites.

Isotope Ratio Mass Spectrometry (IRMS) for Differentiation of Exogenous and Endogenous Origin in Research Samples

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to determine the carbon isotope ratio (¹³C/¹²C) of a compound. This is particularly important for steroids like 19-nortestosterone, which can be present endogenously at very low concentrations. nih.gov Synthetic versions of steroids are typically derived from plant-based precursors and have a different ¹³C/¹²C ratio compared to endogenous human steroids.

By measuring the isotope ratio of a suspected exogenous steroid or its metabolites, such as 19-norandrosterone, researchers can definitively determine its origin. nih.gov This technique would be equally applicable to 2-alpha-Methyl-19-nortestosterone. If this compound were to be detected in a research sample, IRMS analysis of the compound or its specific metabolites would provide conclusive evidence of its exogenous administration.

Immunoanalytical Techniques for Research Sample Preparation and Screening

Immunoanalytical techniques, which are based on the specific binding between an antibody and an antigen, offer high sensitivity and selectivity for the detection of target analytes. These methods are particularly useful for the initial screening of a large number of samples and for the purification of samples prior to analysis by other techniques.

Immunoaffinity chromatography is a powerful technique for the selective extraction and concentration of analytes from complex biological matrices such as urine, plasma, and tissue homogenates. This method utilizes antibodies that are immobilized on a solid support to capture the target compound, while other components of the sample are washed away. The captured analyte is then eluted from the support and can be further analyzed by other techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The specificity of the antibody is a critical factor in the success of immunoaffinity clean-up. For example, antibodies raised against 19-nortestosterone-3-(O-carboxymethyl)oxime conjugated to bovine serum albumin have been shown to have high affinity for 19-nortestosterone, but also exhibit cross-reactivity with other structurally related steroids. nih.gov This cross-reactivity can be both an advantage and a disadvantage, depending on the research question. On one hand, it allows for the simultaneous extraction of a group of related compounds, which can be useful for metabolic profiling studies. On the other hand, it can lead to interferences and inaccurate quantification if the goal is to measure a single compound.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique for the detection and quantification of a wide variety of analytes, including hormones, proteins, and drugs. In the context of 2α-Methyl-19-nortestosterone research, ELISA can be used as a rapid and high-throughput screening tool for the analysis of a large number of samples.

The development of an ELISA for a specific compound involves several steps, including the production of a specific antibody, the optimization of the assay conditions, and the validation of the method. For example, a competitive ELISA has been developed for the detection of 17α-19-nortestosterone, a major metabolite of 19-nortestosterone. nih.gov This assay is based on the competition between the analyte in the sample and a labeled form of the analyte for binding to a limited amount of antibody. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.

The sensitivity and specificity of an ELISA are determined by the affinity of the antibody for the target analyte and the degree of cross-reactivity with other compounds. The cross-reactivity of an antibody with a range of other steroids can be determined by measuring the concentration of each steroid that is required to inhibit the binding of the labeled analyte by 50%. This information is essential for the interpretation of the results and for the assessment of the reliability of the assay.

| Compound | Cross-Reactivity (%) |

| Testosterone | 20-25 |

| 17β-estradiol | 1-2 |

| 1-dehydrotestosterone | 26 |

| 5β-estrane-3α,17β-diol | 2-3 |

| 17α-methyl-17β-hydroxy steroids | 1-2 |

This table is based on data from a study on the cross-reactivity of an antibody raised against a 19-nortestosterone-3-(O-carboxymethyl)oxime-bovine serum albumin conjugate. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Sample preparation is a critical step in the analysis of 2α-Methyl-19-nortestosterone and its related compounds. The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level that can be detected by the analytical instrument.

Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and immunoaffinity chromatography. The choice of the technique depends on the nature of the sample, the concentration of the analyte, and the analytical method that will be used for the final analysis.

Derivatization is another important strategy for enhancing the analytical properties of steroids. Derivatization involves the chemical modification of the analyte to improve its volatility, thermal stability, and ionization efficiency. For example, the formation of trimethylsilyl (TMS) ethers or oxime-TMS derivatives can significantly improve the gas chromatographic behavior and mass spectrometric detection of steroids.

The selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving optimal results. The choice of the reagent depends on the functional groups present in the analyte and the analytical technique that will be used. For example, heptafluorobutyric anhydride (B1165640) (HFBA) is often used to derivatize the hydroxyl groups of steroids for analysis by GC-MS with electron capture detection (ECD), which is a highly sensitive detection method for halogenated compounds.

Structure Activity Relationship Sar and Computational Studies

Systematic Evaluation of Steroid Scaffold Modifications

Impact of A-Ring and C-Ring Substitutions on Biological Activity

Substitutions on the A-ring and C-ring of the steroid nucleus can significantly modulate the biological activity of 19-nortestosterone derivatives. For instance, the introduction of a 7α-methyl group, as seen in 7α-methyl-19-nortestosterone (MENT), has been shown to dramatically increase both androgenic and anabolic potency. scribd.com This enhancement is largely attributed to a higher binding affinity for the androgen receptor. nih.gov

Studies have shown that aromatization, the process of converting androgens to estrogens, is significantly affected by the structure of the steroid. The absence of the C19-methyl group, a defining feature of 19-nortestosterone derivatives, generally leads to a slower rate of aromatization. nih.gov Furthermore, the presence of a methyl group at the 11β-position can impede this reaction. nih.gov While some 19-norandrogens can be converted to their corresponding aromatic A-ring products, this conversion is often limited. For example, the aromatization of MENT and 19-nortestosterone proceeds slowly. nih.gov In contrast, steroids with an aromatic A-ring, such as estradiol (B170435) and testosterone (B1683101), are common in nature and exhibit a wide range of biological activities. nih.gov

Role of 17α-Substitutions on Receptor Binding and Functional Activity

Modifications at the 17α-position of the steroid are crucial for determining its oral bioavailability and its interaction with various receptors. The introduction of a 17α-alkyl group, such as a methyl or ethyl group, generally protects the 17β-hydroxyl group from rapid metabolism in the liver, thereby increasing the compound's oral activity. uomustansiriyah.edu.iq

For example, 17α-methyltestosterone, a 17α-substituted androgen, shows altered receptor binding and functional activity compared to its non-alkylated counterpart. nih.gov However, such modifications can also influence the balance of anabolic and androgenic effects. For instance, 17-ethyl-19-nortestosterone was found to have good anabolic activity with minimal androgenic effects in women, whereas 17-methyl-19-nortestosterone was deemed undesirably androgenic. capes.gov.br

The nature of the 17α-substituent also affects binding to other steroid receptors. For example, 17α-allyl-19-nortestosterone, a metabolite of allylestrenol, displays significant affinity for the progesterone (B1679170) receptor. wikipedia.org This highlights how a single modification can introduce a broader spectrum of hormonal activities.

Influence of C19 Methyl Group Removal on Anabolic/Androgenic Ratio

The removal of the C19 methyl group, which distinguishes 19-nortestosterone derivatives from testosterone and its other derivatives, is a key structural change aimed at improving the anabolic-to-androgenic ratio. This modification generally leads to a compound with more potent anabolic effects relative to its androgenic effects. nih.govtaylorfrancis.com

The absence of the C19 methyl group is a primary factor in the reduced rate of aromatization to estrogens, as this group is the primary site of attack by the aromatase enzyme. nih.gov This is significant because many of the undesirable androgenic side effects are mediated by the conversion of androgens to estrogens.

The combination of the C19 methyl group removal with other modifications, such as the addition of a 7α-methyl group in MENT, can result in a compound with a highly favorable anabolic profile. scribd.com The enhanced anabolic potency of 19-nortestosterone and its derivatives is a direct result of these targeted structural modifications. taylorfrancis.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new or untested compounds. slideshare.net

Correlation of Physicochemical Descriptors with Biological Activity

In the context of anabolic steroids, QSAR studies have successfully correlated various physicochemical descriptors with their anabolic and androgenic activities. researchgate.netnih.gov These descriptors can be categorized as electronic, steric, and lipophilic.

A QSAR study on the 19-nortestosterone steroid family revealed that electronic properties play a significant role in their biological activities. nih.gov Key descriptors identified in this study included the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the total dipole moment, the chemical potential, and the net charge of specific carbon atoms in the steroid nucleus. nih.gov These findings suggest that the electronic landscape of the steroid molecule is crucial for its interaction with the androgen receptor. nih.gov

In Silico Approaches and Molecular Docking Simulations

In silico methods, particularly molecular docking, have become powerful tools for visualizing and predicting how a ligand, such as a steroid, binds to its receptor at the atomic level. biotechnologia-journal.orgresearchgate.net These simulations help in understanding the specific interactions that govern binding affinity and can guide the design of more potent and selective drugs. mdpi.com

Recent in silico studies have explored the interactions between various androgens and the androgen receptor. nih.gov Molecular docking simulations can reveal the key amino acid residues in the receptor's binding pocket that interact with the steroid. For instance, hydrogen bonds and van der Waals forces are often identified as the primary forces stabilizing the steroid-receptor complex. nih.gov

For 19-nortestosterone derivatives, docking studies can help explain the enhanced binding affinity observed with certain modifications. By modeling the fit of compounds like 2alpha-methyl-19-nortestosterone within the androgen receptor's binding site, researchers can gain insights into how specific structural features contribute to its potent anabolic activity. These computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the structure-activity relationships of this class of steroids.

Ligand-Receptor Interaction Modeling and Prediction

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in predicting the binding affinity and interaction of steroid ligands with their receptors. For 2alpha-Methyl-19-nortestosterone, while direct and extensive molecular modeling studies are not widely published, predictions can be extrapolated from computational analyses of structurally related androgens and their interactions with the androgen receptor (AR).

Molecular modeling studies of various 19-nortestosterone derivatives have provided insights into their binding mechanisms. For instance, research on norethindrone (B1679910) and its acetate (B1210297) ester with human serum albumin has demonstrated the utility of molecular docking in identifying binding sites and characterizing the stabilizing forces, such as hydrogen bonds and van der Waals interactions nih.gov. QSAR studies on a series of 19-nor-testosterone steroids have indicated that the electronic properties of these molecules are significantly correlated with their biological activities. These studies have shown that the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the total dipole moment, and the net charges of specific carbon atoms within the steroid nucleus are critical determinants of the interaction with the androgen receptor binding site nih.gov. The introduction of a 2-alpha methyl group, as in 2alpha-Methyl-19-nortestosterone, would alter these electronic and steric properties, thereby influencing its binding affinity and predicted activity.

Further predictive insights can be drawn from studies on other 2-alpha substituted steroids. An investigation into 2alpha-substituted androstenedione (B190577) analogs as aromatase inhibitors revealed that steroids with a 2-alpha methyl group are potent competitive inhibitors nih.gov. This suggests that the 2-alpha position can accommodate an alkyl group within the steroid binding pocket, and that this substitution can enhance binding affinity. The inhibitory constants (Ki) for various 2-alpha substituted androstenediones are presented below, illustrating the impact of the substituent at this position.

| Compound (2alpha-substituted androstenedione) | Inhibitory Constant (Ki) in nM |

|---|---|

| 2alpha-Fluoro | 45 |

| 2alpha-Chloro | 70 |

| 2alpha-Bromo | 68 |

| 2alpha-Methyl | 144 |

| 2alpha-Ethyl | 171 |

| 2alpha-Hydroxy | 670 |

| 2alpha-Methoxy | 1150 |

Data sourced from a study on 2alpha-substituted androstenedione analogs as aromatase inhibitors nih.gov.

The data indicates that small, non-polar groups at the 2-alpha position are well-tolerated and can lead to potent inhibition, which by extension suggests favorable interaction within a steroid binding site. The comparatively strong binding of the 2-alpha methyl analog supports the prediction that 2alpha-Methyl-19-nortestosterone would exhibit a significant affinity for the androgen receptor. The high potency of the related compound, 7alpha-methyl-19-nortestosterone (MENT), is primarily attributed to its high affinity for the AR, reinforcing the principle that methylation at specific positions on the 19-nortestosterone backbone can substantially enhance receptor binding researchgate.net.

Conformational Analysis and Binding Site Plasticity

The interaction between a steroid and the androgen receptor is a dynamic process that involves conformational changes in both the ligand and the receptor. The AR, like other nuclear receptors, possesses a ligand-binding domain (LBD) that exhibits considerable plasticity, allowing it to accommodate a variety of ligands nih.gov. Upon agonist binding, the AR LBD undergoes a significant conformational rearrangement, leading to the dissociation of heat shock proteins, receptor dimerization, and the formation of a functional transcription unit nih.gov.

The binding cavity of the AR's LBD is known to be highly hydrophobic nipne.ro. The binding of a ligand such as 2alpha-Methyl-19-nortestosterone is predicted to be driven by favorable hydrophobic interactions between the steroid's core and the non-polar residues lining the pocket. The removal of the 19-methyl group, a characteristic of 19-nortestosterone derivatives, has been shown to increase binding affinity to the AR compared to testosterone nih.gov. This suggests that the absence of the 19-methyl group allows for a more optimal fit within the binding pocket.

The addition of a methyl group at the 2-alpha position introduces a new steric and electronic feature that must be accommodated by the receptor. The plasticity of the binding site allows it to adapt to this substitution. The ability of the AR to bind a wide array of androgens with different substitutions is a testament to this flexibility nih.gov. Conformational analysis of the AR's amino-terminal domain, which is crucial for its transactivation function, has revealed that it is structurally flexible and can fold into a stable conformation upon interaction with other proteins nih.gov. This intrinsic flexibility likely extends to the LBD, enabling it to adjust to the specific shape and electronic profile of 2alpha-Methyl-19-nortestosterone.

The stable binding of a ligand is often associated with the induction of a specific receptor conformation that is favorable for coactivator recruitment and subsequent gene transcription. Studies with the potent androgen 7alpha-methyl-19-nortestosterone (MENT) have shown that its high affinity is a key determinant of its strong androgenic activity researchgate.netscribd.com. It is plausible that the 2-alpha methyl group of 2alpha-Methyl-19-nortestosterone could similarly help to stabilize a transcriptionally active conformation of the androgen receptor, leading to a potent androgenic response. The precise conformational changes induced by 2alpha-Methyl-19-nortestosterone would require specific biophysical studies, such as X-ray crystallography or NMR spectroscopy of the ligand-receptor complex.

Broader Implications for Steroid Hormone Research and Design

Insights into Endogenous 19-Norsteroid Biology and Pathways

Research into synthetic 19-norsteroids such as 2alpha-Methyl-19-nortestosterone has cast light on the complex biology of their endogenous counterparts. 19-Norsteroids are a class of steroids that lack a methyl group at the C-19 position, a structural feature shared by both synthetic and naturally occurring molecules like nandrolone (B1676933). wikipedia.org The investigation of these compounds has been pivotal in understanding the metabolic pathways and physiological roles of steroids that are produced naturally in the human body, albeit in very small quantities. nih.gov

Endogenous 19-norsteroids, including 19-nortestosterone, 19-norandrosterone, and 19-noretiocholanolone, have been detected in human urine, with levels known to fluctuate under certain physiological conditions, such as pregnancy and strenuous physical exercise. nih.govwikipedia.orgwada-ama.org The study of exogenously administered 19-norsteroids helps researchers understand the metabolic fate of these compounds. For instance, nandrolone is metabolized by the enzyme 5α-reductase to metabolites like 19-norandrosterone. wikipedia.org This metabolic conversion is a key area of study, as it influences the biological activity of the steroid. nih.gov

The presence of these metabolites can complicate anti-doping analyses, making it crucial to differentiate between endogenous production and exogenous administration. nih.govwada-ama.org Research has shown that metabolites can be excreted as both sulfoconjugated and glucuroconjugated forms, and understanding these conjugation patterns is vital for accurate detection. nih.govwada-ama.org The study of synthetic analogs contributes to a deeper understanding of these metabolic pathways, including the enzymatic processes involved in their formation and elimination. This knowledge is fundamental to interpreting hormone profiles in both clinical and regulatory settings.

Contribution to the Development of Tissue-Selective Androgens and Steroid Analogues

The quest for androgens with more favorable therapeutic profiles has led to the development of Selective Androgen Receptor Modulators (SARMs). wsu.eduresearchgate.netnih.gov These compounds are designed to selectively target the androgen receptor (AR) in specific tissues, aiming to produce the anabolic benefits of androgens in muscle and bone while minimizing undesirable androgenic effects on tissues like the prostate. wsu.eduresearchgate.netwikipedia.org

The structural modifications of the testosterone (B1683101) molecule, such as the removal of the 19-methyl group to create 19-nortestosterone, were early steps in this direction. nih.govkjsm.org This modification was found to increase anabolic activity. nih.gov Further modifications, like the addition of a 7-alpha methyl group to 19-nortestosterone (creating MENT, or 7-alpha-methyl-19-nortestosterone), were designed to prevent 5α-reduction, a metabolic process that can amplify androgenic effects in certain tissues. nih.govnih.gov

The key mechanisms that researchers exploit to achieve tissue selectivity include:

Enzyme Interactions: Developing compounds that are poor substrates for enzymes like 5α-reductase and aromatase. For example, MENT is resistant to 5α-reductase, which is believed to contribute to its reduced impact on the prostate. nih.govnih.gov In contrast, the 5α-reduction of nandrolone (19-nortestosterone) actually decreases its binding affinity for the androgen receptor, thereby reducing its androgenic potency. nih.gov

Receptor Conformation: Ligand binding to the androgen receptor induces specific conformational changes. The unique structure of a SARM can influence the receptor's shape and its subsequent interaction with co-regulator proteins, leading to tissue-specific gene activation. nih.gov

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of a steroid analog can influence its tissue-specific effects.

Research on compounds like 2alpha-Methyl-19-nortestosterone and its relatives has been instrumental in building the structure-activity relationship knowledge base that guides the design of modern SARMs, including both steroidal and non-steroidal agents. researchgate.netnih.gov This research has advanced the potential for therapies in a range of conditions, including muscle-wasting diseases, osteoporosis, and hypogonadism. researchgate.netnih.gov

Table 1: Examples of Structural Modifications and their Influence on Androgen Activity

| Compound | Key Structural Modification | Impact on Metabolism & Activity |

| Nandrolone (19-Nortestosterone) | Removal of C-19 methyl group from testosterone. nih.gov | 5α-reduction decreases androgen receptor affinity, reducing androgenic potency. nih.gov |

| MENT (7α-methyl-19-nortestosterone) | Addition of a 7α-methyl group to 19-nortestosterone. nih.gov | Resists 5α-reduction, leading to selective sparing of the prostate. nih.govnih.gov |

| 17α-Allyl-19-nortestosterone | Addition of a 17α-allyl group to 19-nortestosterone. wikipedia.org | Acts as a progestin with reduced androgen receptor affinity compared to other progestins like norethisterone. wikipedia.org |

Methodological Advancements in Steroid Bioanalysis for Research

The need to detect and quantify endogenous and synthetic steroids like 2alpha-Methyl-19-nortestosterone in complex biological matrices such as urine and blood has driven significant innovation in bioanalytical techniques. nih.gov The structural similarity among various steroid hormones presents a considerable analytical challenge, requiring highly specific and sensitive methods. nih.govmdpi.com

Historically, gas chromatography-mass spectrometry (GC-MS) was the gold standard for steroid analysis. nih.gov This technique often requires derivatization of the steroid molecules to make them volatile enough for gas chromatography. nih.gov GC-MS remains a powerful tool, providing high reproducibility and sensitivity, and is used for both targeted and untargeted steroid profiling. mdpi.com The differentiation between 19-methyl and 19-nor-steroids by mass spectrometry is a key application that has been refined over the years. rsc.org

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a popular and powerful alternative. nih.gov Key advantages of LC-MS/MS include:

Increased Specificity and Sensitivity: The ability to select a precursor ion and a specific product ion for detection greatly reduces background noise and improves accuracy. nih.gov

Simplified Sample Preparation: Compared to GC-MS, LC-MS/MS often requires less extensive sample preparation and does not necessitate derivatization, allowing for the analysis of intact steroid conjugates (e.g., glucuronides and sulfates). nih.govwada-ama.orgnih.gov

Versatility: Techniques like electrospray ionization (ESI) are well-suited for analyzing polar molecules and conjugated steroids directly from biological samples. mdpi.com

These advanced methods allow researchers to achieve very low limits of detection, often in the picogram per milliliter (pg/mL) range. nih.gov The development of sophisticated analytical procedures, including solid-phase extraction (SPE) for sample clean-up and the use of various ionization techniques, has been crucial. nih.govnih.gov These methodological advancements are not only vital for doping control but are also essential for clinical research, allowing for the precise measurement of steroid hormone profiles to diagnose and monitor diseases. nih.govmdpi.com

Table 2: Comparison of Bioanalytical Techniques for Steroid Analysis

| Technique | Principle | Common Application in Steroid Research | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then ionized and detected by mass. | Doping control, metabolic studies. nih.gov | High resolution, reproducibility, and established spectral libraries. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in liquid phase, followed by two stages of mass analysis. | Quantification of steroid conjugates in urine and plasma. nih.govwada-ama.org | High specificity, sensitivity, and simplified sample preparation for polar and conjugated steroids. nih.gov |

| Isotope Ratio Mass Spectrometry (GC-C-IRMS) | A specialized form of GC-MS that measures the ratio of stable isotopes (e.g., ¹³C/¹²C). | Differentiating between endogenous and exogenous steroids. wada-ama.orgnih.gov | Provides conclusive evidence of a steroid's origin. nih.gov |

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 2α-Methyl-19-Nortestosterone (MENT) in preclinical studies?

The synthesis of MENT typically involves steroidal modifications of testosterone, including methylation at the 2α position and removal of the 19-methyl group. Key steps include:

- Chemical synthesis : Use of Grignard reagents or catalytic hydrogenation for structural modifications, as described in early steroid analogue studies .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for structural validation and purity assessment (>98% by HPLC). Mass spectrometry (MS) confirms molecular weight .

- Purity protocols : Detailed batch-specific documentation of reagents (e.g., solvent purity, reaction temperatures) to ensure reproducibility .

Basic: How should researchers design in vivo experiments to evaluate MENT’s androgen receptor (AR) binding affinity?

- Model selection : Use castrated rodent models to eliminate endogenous testosterone interference. Include positive controls (e.g., testosterone) and negative controls (vehicle-only) .

- Dosage stratification : Dose-response curves (e.g., 0.1–10 mg/kg) to assess AR affinity via tissue-specific effects (e.g., prostate/levator ani muscle weight ratios) .

- Ethical compliance : Adhere to institutional animal care guidelines, including analgesia and post-surgical monitoring .

Advanced: How can researchers resolve contradictions in MENT’s tissue-selective activity across studies?

- Data normalization : Account for interspecies metabolic differences (e.g., 5α-reductase activity in primates vs. rodents) using enzyme inhibition assays .

- Statistical reanalysis : Apply multivariate regression to isolate variables (e.g., dosing frequency, AR isoform expression). Tools like R or Python’s SciPy enable cross-study meta-analyses .

- Mechanistic validation : Combine in vitro AR transactivation assays with tissue explants to confirm selectivity .

Advanced: What are the limitations of in vitro vs. in vivo models for studying MENT’s metabolic stability?

- In vitro limitations : Liver microsomes or hepatocytes may underestimate first-pass metabolism due to lack of enterohepatic circulation. Include cytochrome P450 (CYP3A4) inhibition studies .

- In vivo challenges : Species-specific glucuronidation rates affect half-life. Use tracer techniques (e.g., ³H-labeled MENT) in pharmacokinetic studies to quantify metabolite profiles .

- Integration : Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling .

Advanced: How can researchers ensure reproducibility of MENT’s anti-gonadotropic effects in longitudinal studies?

- Protocol standardization : Predefine endpoints (e.g., serum LH/FSH suppression) and assay methodologies (e.g., ELISA kits with lot-to-lot consistency checks) .

- Blinding : Use double-blind designs to minimize observer bias in hormone level assessments .

- Data transparency : Publish raw datasets and analytical code in supplementary materials to enable independent verification .

Advanced: What analytical techniques are optimal for quantifying MENT and its metabolites in biological matrices?

- LC-MS/MS : Offers high sensitivity (LOQ < 0.1 ng/mL) for plasma/serum analysis. Validate using matrix-matched calibration curves to account for ion suppression .

- Immunoassays : Cross-reactivity risks with endogenous steroids require parallel validation via gas chromatography (GC-MS) .

- Data reporting : Include extraction recovery rates (≥80%) and inter-/intra-day precision (<15% CV) in publications .

Advanced: How should ethical considerations shape clinical trial design for MENT as a male contraceptive?

- Informed consent : Clearly outline risks (e.g., hypoandrogenism) and monitoring protocols (e.g., hematocrit checks) in participant documentation .

- Confidentiality : Use anonymized participant IDs and secure databases compliant with GDPR/HIPAA .

- Exit criteria : Define thresholds for adverse events (e.g., ALT elevation >3× ULN) requiring trial termination .

Advanced: What computational approaches predict MENT’s binding affinity to sex hormone-binding globulin (SHBG)?

- Molecular docking : Use AutoDock Vina with SHBG crystal structures (PDB ID: 1D2S) to simulate binding orientations .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of MENT-SHBG complexes under physiological conditions .

- Validation : Compare computational ΔG values with surface plasmon resonance (SPR) binding assays .

Advanced: How can cross-study heterogeneity in MENT’s anabolic-to-androgenic ratio (AAR) be addressed?

- Standardized metrics : Adopt the Hershberger assay (ISO 10993-11) for AAR calculation across labs .

- Meta-analysis frameworks : PRISMA guidelines to aggregate data from ≥5 studies, adjusting for publication bias via funnel plots .

- Mechanistic studies : RNA-seq on AR-responsive genes (e.g., PSA, FKBP5) to identify tissue-specific transcriptional profiles .

Advanced: What strategies mitigate batch-to-batch variability in MENT synthesis for multicenter trials?

- QC protocols : Implement USP/EP standards for raw material testing (e.g., chiral purity of starting steroids) .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to establish shelf-life and storage conditions .

- Interlab validation : Round-robin testing with certified reference materials (e.g., NIST SRM 2389) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.